molecular formula C5HF4N B1295328 2,3,5,6-Tetrafluoropyridine CAS No. 2875-18-5

2,3,5,6-Tetrafluoropyridine

Cat. No.: B1295328
CAS No.: 2875-18-5
M. Wt: 151.06 g/mol
InChI Key: HWIPMBCMGVXOKN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine is an organic compound belonging to the family of pyridine derivatives. It is characterized by the substitution of four hydrogen atoms in the pyridine ring with fluorine atoms. This compound is a colorless liquid with a boiling point of 77°C and a density of 1.44 g/mL. It is highly volatile and has a characteristic pungent odor due to its high reactivity .

Mechanism of Action

Target of Action

2,3,5,6-Tetrafluoropyridine is a perfluorinated heteroaromatic compound . It primarily targets C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These nucleophiles play a crucial role in the synthesis of various drug-like systems .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . This reaction occurs in a two-step addition–elimination mechanism . Initially, the nucleophile is added, and finally, the fluorine atom is eliminated from the pyridine ring . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence Para-fluorine > Ortho-fluorine > Meta-fluorine .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various drug-like systems . The compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . This leads to the formation of 4-substituted this compound derivatives .

Result of Action

The result of the action of this compound is the formation of 4-substituted this compound derivatives . These derivatives are formed when pentafluoropyridine reacts with a wide range of nucleophiles .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the reaction of pentafluoropyridine with malononitrile under basic conditions in DMF at reflux leads to the formation of a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluoropyridine can be synthesized through various methods. One common method involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol. These reactions typically occur under basic conditions using potassium carbonate in dimethylformamide at reflux .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting pentafluoropyridine with zinc powder in an aqueous solution of alkali metal hydroxide at temperatures ranging from -5 to 25°C. This method allows for the selective defluorination and reduction of the fluorine atoms at the 4-position, yielding this compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

2,3,5,6-Tetrafluoropyridine can be compared with other fluorinated pyridine derivatives such as pentafluoropyridine and 2,3,5,6-Tetrachloropyridine:

    Pentafluoropyridine: This compound has all five hydrogen atoms in the pyridine ring replaced by fluorine atoms.

    2,3,5,6-Tetrachloropyridine: This compound has four chlorine atoms in the pyridine ring.

The uniqueness of this compound lies in its high reactivity and ability to undergo selective nucleophilic substitution reactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPMBCMGVXOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182930
Record name Pyridine, 2,3,5,6-tetrafluoro-
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Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-18-5
Record name 2,3,5,6-Tetrafluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2875-18-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5,6-tetrafluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,5,6-tetrafluoro-
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Record name 2,3,5,6-Tetrafluoropyridine
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Synthesis routes and methods

Procedure details

80 g of pentafluoropyridine (Janssen) and 111.5 g of zinc power were added to 560 ml of 20% aqueous ammonia. The resulting mixture was stirred at room temperature for 5 hours, and then gently refluxed to remove water using a Dean-Stark trap, to obtain 60.4 g (yield: 84.5%) of the title compound.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
111.5 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Yield
84.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetrafluoropyridine
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Reactant of Route 6
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